9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione
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Overview
Description
The compound 9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex heterocyclic molecule It features a unique structure that combines a biphenyl group, a pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline core, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols .
Scientific Research Applications
9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar core structure and exhibit various biological activities.
Thiazole derivatives: Known for their diverse pharmacological properties.
Biphenyl compounds: Often used in material science and medicinal chemistry .
Uniqueness
9-(biphenyl-4-yl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione: stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H20N2O2S2 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
7,7,13-trimethyl-4-(4-phenylphenyl)-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione |
InChI |
InChI=1S/C27H20N2O2S2/c1-15-13-19-21-24(27(2,3)28-22(19)20(14-15)23(30)25(28)31)33-29(26(21)32)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-14H,1-3H3 |
InChI Key |
LZQXLEHWFGJHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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